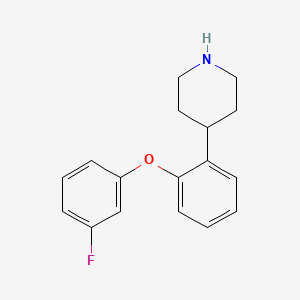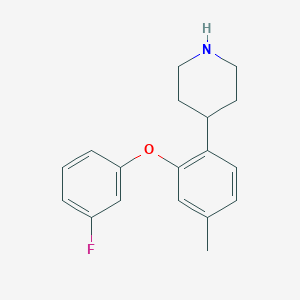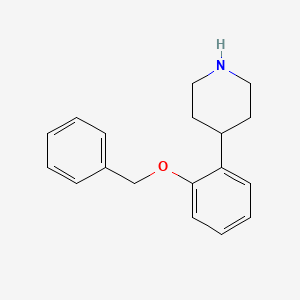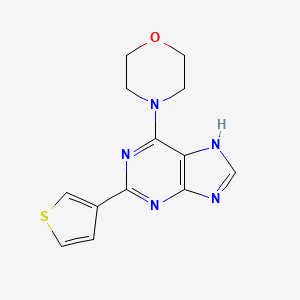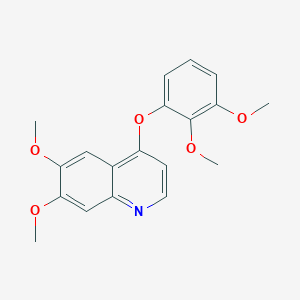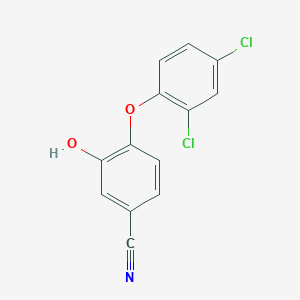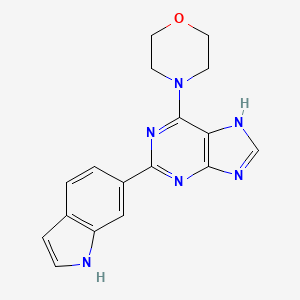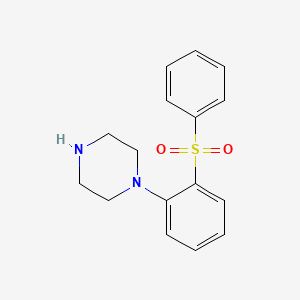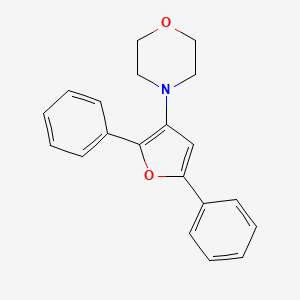
4-(2-Fluoro-6-phenoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluoro-6-phenoxyphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The incorporation of fluorine atoms into piperidine derivatives is common in drug design due to the unique properties fluorine imparts, such as increased metabolic stability and modification of critical properties like pKa .
Méthodes De Préparation
The synthesis of 4-(2-fluoro-6-phenoxyphenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluoro-6-phenoxyphenyl bromide, is prepared through halogenation of the corresponding phenol.
Suzuki–Miyaura Coupling: The aryl halide is then coupled with piperidine-4-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(2-fluoro-6-phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(2-fluoro-6-phenoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of materials with specific properties, such as increased stability or altered electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-(2-fluoro-6-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Fluorinated piperidines can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular activity.
Comparaison Avec Des Composés Similaires
4-(2-fluoro-6-phenoxyphenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4-(2-fluorophenoxy)piperidine: Similar in structure but lacks the additional phenyl group, leading to different chemical and biological properties.
3-fluoropiperidine: Another fluorinated piperidine derivative with different conformational preferences and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H18FNO |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
4-(2-fluoro-6-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H18FNO/c18-15-7-4-8-16(20-14-5-2-1-3-6-14)17(15)13-9-11-19-12-10-13/h1-8,13,19H,9-12H2 |
Clé InChI |
PTVWULKTBHSTNS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=CC=C2F)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



